3-Bromo-6-methylisoquinoline
Description
3-Bromo-6-methylisoquinoline (C₁₀H₈BrN) is a halogenated isoquinoline derivative with a bromine atom at position 3 and a methyl group at position 6. Its molecular weight is 222.08 g/mol, and it is typically stored at 2–8°C to maintain stability . Isoquinoline derivatives are pivotal in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which enables diverse reactivity and functionalization.
Properties
IUPAC Name |
3-bromo-6-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQAEUGJPDEBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Isoquinoline Derivatives
A key method for preparing bromoisoquinolines involves reacting isoquinoline or substituted isoquinolines with brominating agents in acidic media. The bromination is typically catalyzed by strong acids such as sulfuric acid or triflic acid, which also act as solvents and catalysts.
- Brominating Agents: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBH), and 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBI) are commonly used. DBI shows higher reactivity and selectivity than NBS and DBH.
- Solvents: Strong acids like concentrated sulfuric acid (H2SO4), trifluoromethanesulfonic acid (CF3SO3H), methanesulfonic acid (CH3SO3H), and trifluoroacetic acid (CF3COOH) are employed. The acidity of the solvent influences the reaction rate and regioselectivity.
- Temperature: The bromination is preferably conducted at low temperatures (-30 °C to -15 °C) to improve selectivity for the 5- or 8- position bromination and to minimize side reactions.
- Selectivity: Temperature control is crucial to favor the desired regioisomer. For example, bromination of isoquinoline under these conditions yields predominantly 5-bromo or 8-bromo derivatives, depending on conditions.
Application to 6-Methylisoquinoline
While specific literature on 3-bromo-6-methylisoquinoline is limited, analogous bromination methods on isoquinoline derivatives suggest that direct bromination of 6-methylisoquinoline under controlled acidic conditions with NBS or DBI at low temperatures can yield this compound.
Indirect Multi-Step Synthetic Routes
Nitration, Reduction, and Diazotization Approach
An indirect method involves:
- Nitration of isoquinoline derivatives to introduce nitro groups.
- Reduction of nitro groups to amino groups.
- Diazotization followed by bromination to install bromine at specific positions.
This method has been reported for 5-bromoisoquinoline but is complex and less suitable for large-scale production due to the diazotization step and lower overall yield.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Isoquinoline or 6-methylisoquinoline |
| Brominating Agents | N-Bromosuccinimide (NBS), DBI, DBH, elemental bromine with catalysts |
| Solvents/Catalysts | Concentrated H2SO4, CF3SO3H, CH3SO3H, CF3COOH, CH3COOH |
| Temperature Range | -30 °C to -15 °C preferred for regioselectivity; can range from -50 °C to 200 °C |
| Reaction Scale | 0.1 g to 500 kg scale; preferred 1 g to 50 kg |
| Reaction Concentration | 0.1 M to 5 M; preferred 0.5-1 M |
| Reaction Time | 4-5 hours typical for near-complete conversion |
| Workup | Quenching with water or ice, extraction with organic solvents, recrystallization |
| Yields | Variable; reported yields for related bromoisoquinolines around 23-39% (older methods) |
Detailed Example Procedure (Adapted from Patent WO1999067218A2)
- Dissolve 6-methylisoquinoline in concentrated sulfuric acid at 0.5-1 M concentration.
- Cool the solution to -30 °C to -15 °C.
- Add N-Bromosuccinimide (NBS) portion-wise with stirring.
- Maintain the temperature and stir for 4-5 hours until TLC indicates complete consumption of starting material.
- Quench the reaction by pouring into ice water.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash organic layer with saturated sodium bicarbonate solution and brine.
- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify by recrystallization to obtain this compound.
Research Findings and Notes
- The acidity and temperature are critical for regioselectivity and yield.
- DBI is a superior brominating agent compared to NBS and DBH in terms of reactivity and selectivity.
- The presence of water in the reaction mixture increases decomposition of isoquinoline.
- Direct bromination methods are more suitable for scale-up compared to indirect diazotization routes.
- Literature reports yields for bromination of isoquinoline derivatives vary, with older methods yielding 23-39%, newer methods and optimized conditions can improve this.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 6-methylisoquinoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted isoquinolines.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of 6-methylisoquinoline.
Scientific Research Applications
3-Bromo-6-methylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Bromo-6-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, facilitating its biological activity .
Comparison with Similar Compounds
5-Bromoisoquinoline (C₉H₆BrN, MW 208.06 g/mol)
- Key Differences : Bromine at position 5 instead of 3.
- Reactivity: Demonstrates unique metalation reactivity; for example, it undergoes regioselective amination at position 6 to yield 6-aminoisoquinoline, a challenging transformation .
- Applications: Used in synthesizing amino-substituted isoquinolines for drug discovery.
6-Bromo-3-chloroisoquinoline (C₉H₅BrClN, MW 258.50 g/mol)
- Key Differences : Bromine at position 6 and chlorine at position 3.
- Reactivity : The presence of both halogens enhances electrophilicity, making it suitable for sequential cross-coupling reactions.
6-Bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline (C₁₂H₁₀BrF₃NO, MW 337.12 g/mol)
- Key Differences: Tetrahydroisoquinoline core with a trifluoroacetyl group at position 2.
- Applications : Serves as a precursor for complex heterocycles via functional group transformations .
Substituent Position Effects
The position of bromine significantly impacts electronic and steric properties:
- Bromine at position 3 directs reactivity toward ortho/para positions.
- 5-Bromoisoquinoline: Bromine at position 5 enables selective functionalization at position 6 due to electronic directing effects .
Functional Group Variations
Ethyl 6-Bromoisoquinoline-3-carboxylate (C₁₂H₁₀BrNO₂, MW 296.12 g/mol)
Methyl 3-Bromo-6-methylpicolinate (C₈H₈BrNO₂, MW 230.06 g/mol)
- Key Differences: Pyridine core (picolinate) instead of isoquinoline.
- Applications : Used in agrochemical synthesis due to the pyridine ring’s electron-deficient nature .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Reactivity Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-6-methylisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of brominated isoquinolines typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution. For this compound, Friedel-Crafts alkylation or halogenation of pre-functionalized isoquinoline precursors could be explored. Evidence suggests that temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd(PPh₃)₄) critically affect yield. For example, bromination at the 3-position may require directing groups to ensure regioselectivity . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product ≥95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine analytical techniques:
- NMR : Compare ¹H/¹³C NMR spectra with predicted shifts (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in the 7–8 ppm range) .
- GC-MS/HPLC : Monitor purity (>95%) and detect trace byproducts (e.g., dehalogenated derivatives) .
- Elemental Analysis : Verify molecular formula (C₁₀H₈BrN) with ≤0.3% deviation .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent degradation via moisture-sensitive C-Br bond cleavage or oxidation of the methyl group. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess decomposition pathways .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The C-Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies show that electron-donating methyl groups at the 6-position reduce electrophilicity at the 3-bromo site, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures (100–120°C) for efficient Pd-catalyzed reactions. Compare turnover frequencies (TOF) with non-methylated analogs to quantify steric/electronic effects .
Q. What strategies resolve contradictions in reported biological activity data for brominated isoquinolines?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). For this compound:
- Dose-Response Curves : Test IC₅₀ values across multiple models (e.g., cancer vs. normal cells) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity results .
- Computational Docking : Compare binding affinities to targets (e.g., kinases) using DFT-optimized structures .
Q. How can computational modeling predict the pharmacological potential of this compound?
- Methodological Answer :
- QSAR Studies : Correlate substituent effects (e.g., Br vs. Cl) with logP, polar surface area, and bioavailability .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., DNA topoisomerases) using PubChem-derived 3D structures (CID: 97181858) .
Q. What experimental designs mitigate challenges in regioselective functionalization of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
